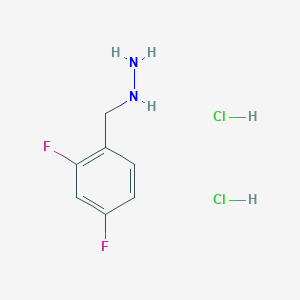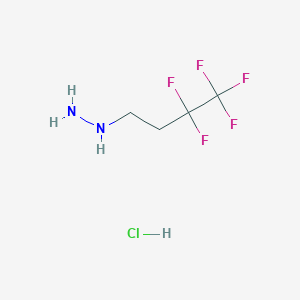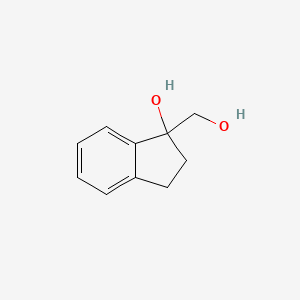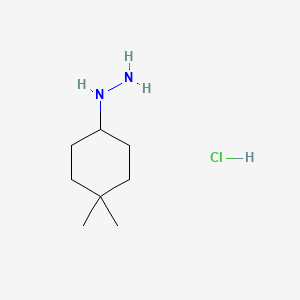
(4,4-Dimethylcyclohexyl)hydrazine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4,4-Dimethylcyclohexyl)hydrazine hydrochloride is a chemical compound with the molecular formula C8H18N2·HCl. It is a derivative of hydrazine, characterized by the presence of a cyclohexyl ring substituted with two methyl groups at the 4-position and a hydrazine moiety. This compound is typically found in its hydrochloride salt form, which enhances its stability and solubility in water.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4,4-Dimethylcyclohexyl)hydrazine hydrochloride can be achieved through several methods. One common approach involves the reaction of 4,4-dimethylcyclohexanone with hydrazine hydrate in the presence of an acid catalyst. The reaction proceeds as follows:
Step 1: 4,4-Dimethylcyclohexanone is reacted with hydrazine hydrate in an acidic medium.
Step 2: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
The reaction conditions typically involve refluxing the mixture at elevated temperatures for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
化学反应分析
Types of Reactions
(4,4-Dimethylcyclohexyl)hydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines. Substitution reactions can lead to a variety of substituted hydrazine derivatives.
科学研究应用
(4,4-Dimethylcyclohexyl)hydrazine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (4,4-Dimethylcyclohexyl)hydrazine hydrochloride involves its interaction with specific molecular targets. The hydrazine moiety can form covalent bonds with electrophilic centers in biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- Cyclohexylhydrazine hydrochloride
- 4-Methylcyclohexylhydrazine hydrochloride
- 4,4-Dimethylcyclohexanone hydrazone
Uniqueness
(4,4-Dimethylcyclohexyl)hydrazine hydrochloride is unique due to the presence of two methyl groups at the 4-position of the cyclohexyl ring. This structural feature imparts distinct chemical and physical properties, such as increased steric hindrance and altered reactivity compared to similar compounds.
属性
分子式 |
C8H19ClN2 |
|---|---|
分子量 |
178.70 g/mol |
IUPAC 名称 |
(4,4-dimethylcyclohexyl)hydrazine;hydrochloride |
InChI |
InChI=1S/C8H18N2.ClH/c1-8(2)5-3-7(10-9)4-6-8;/h7,10H,3-6,9H2,1-2H3;1H |
InChI 键 |
CAPVIOBIUYBXQB-UHFFFAOYSA-N |
规范 SMILES |
CC1(CCC(CC1)NN)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 5-methoxy-1H-pyrrolo[2,3-c]pyridine-3-carboxylate](/img/structure/B11718041.png)
![Ethyl 2,2,2-trichloro-1-{[(4-methoxyanilino)carbothioyl]amino}ethylcarbamate](/img/structure/B11718047.png)
![1,3-Dihydrospiro[indene-2,4'-oxazolidine]-2',5'-dione](/img/structure/B11718059.png)
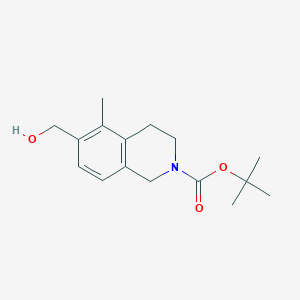
![6-Oxa-4-azaspiro[2.4]heptane-5,7-dione](/img/structure/B11718080.png)
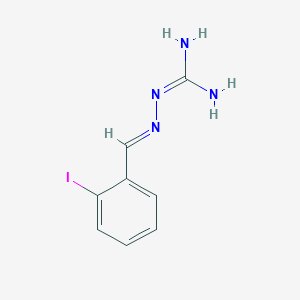

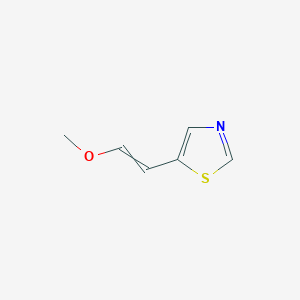

![7-Chloro-3-methylbenzo[d]isoxazole](/img/structure/B11718105.png)
